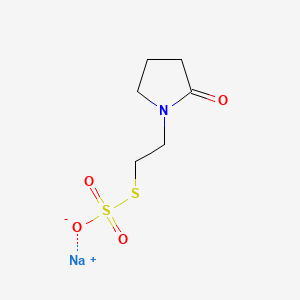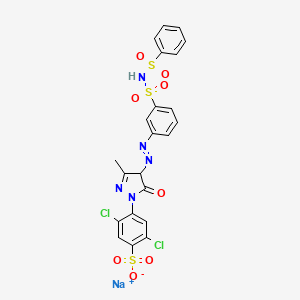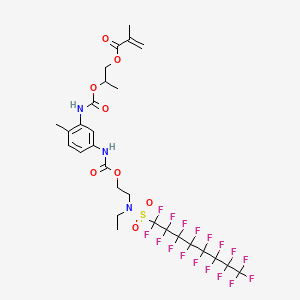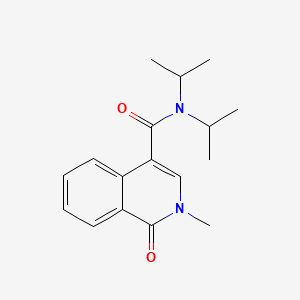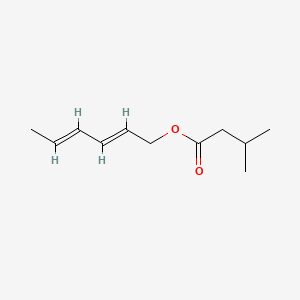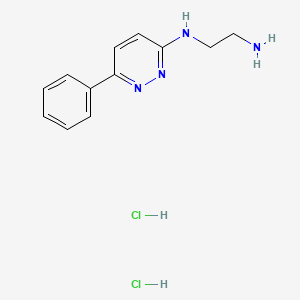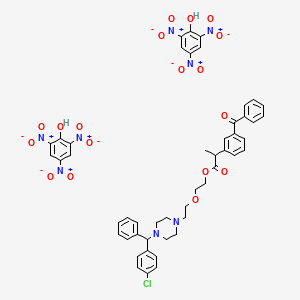
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoline derivatives Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a phosphonic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and pH, are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, isoxazolidine derivatives, and various substituted phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical pathways. The isoxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxyphenyl)-5-isoxazolone
- 2-(2-Hydroxyphenyl)-2-oxazoline
- 3-(2-Hydroxyphenyl)-2-isoxazoline
Uniqueness
Compared to similar compounds, it offers enhanced metal chelation and potential for enzyme inhibition, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
125674-88-6 |
|---|---|
Molekularformel |
C9H10NO5P |
Molekulargewicht |
243.15 g/mol |
IUPAC-Name |
[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid |
InChI |
InChI=1S/C9H10NO5P/c11-8-4-2-1-3-6(8)7-5-9(15-10-7)16(12,13)14/h1-4,9,11H,5H2,(H2,12,13,14) |
InChI-Schlüssel |
VSMWPMDMCUQNBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




